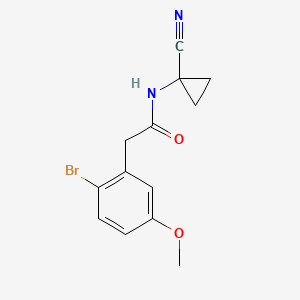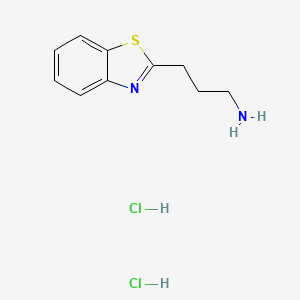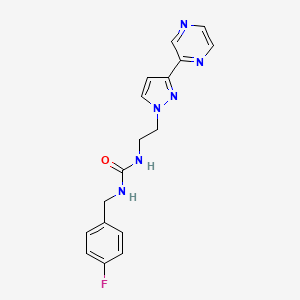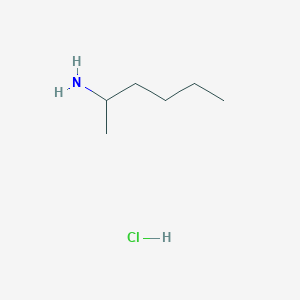
2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide, also known as Br-MPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Scientific Research Applications
1. Acetaminophen Metabolism
2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide is structurally related to compounds like acetaminophen. Research on acetaminophen metabolism has revealed insights into how similar compounds are metabolized in the human body. High-resolution liquid chromatography has been used to identify and quantify various metabolites in urine and serum, which could be relevant for understanding the metabolism of this compound (Mrochek et al., 1974).
2. Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives
Another study focuses on the synthesis of novel acetamide derivatives, which can have potential applications in cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research provides a framework for the development of new compounds with therapeutic potential, which could include derivatives of this compound (Rani et al., 2016).
3. Impact of Halides in Advanced Oxidation Treatment
Studies on the effects of halides in advanced oxidation treatments provide insights into the environmental behavior of similar compounds. This research helps in understanding the potential environmental impact and degradation pathways of this compound (Li et al., 2015).
4. Antimicrobial Evaluation of Novel Derivatives
Research on the synthesis and antimicrobial evaluation of novel derivatives bearing a sulfonamide moiety is relevant for exploring the antimicrobial potential of related compounds, such as this compound (Darwish et al., 2014).
5. Metabolism of Chloroacetamide Herbicides
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological aspects of similar compounds. This research is essential for understanding how this compound might be metabolized and its potential risks (Coleman et al., 2000).
6. Study of Arylcyclohexylamines in Illegal Products
Research identifying arylcyclohexylamines in illegal products, while not directly related, can provide a comparative understanding of the chemical and pharmacological properties of similar compounds, including this compound (Tanaka et al., 2022).
properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-18-10-2-3-11(14)9(6-10)7-12(17)16-13(8-15)4-5-13/h2-3,6H,4-5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFHCKAJTWKIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2824121.png)
![2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2824122.png)



![3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2824127.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2824129.png)
![2-Amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2824132.png)




![2,6-difluoro-N-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2824141.png)
